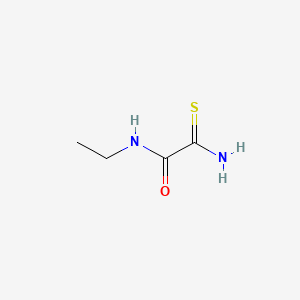

2-Amino-N-ethyl-2-thioxoacetamide

Descripción

2-Amino-N-ethyl-2-thioxoacetamide (chemical formula: C₄H₈N₂OS) is a thioamide derivative characterized by a central acetamide backbone modified with an amino group at the C2 position and an ethyl substituent on the nitrogen atom. This compound belongs to a broader class of 2-thioxoacetamides, which are notable for their versatile applications in medicinal chemistry, including antimicrobial, anticonvulsant, and enzyme-inhibitory activities . The thioxo (C=S) group enhances electron delocalization, influencing reactivity and intermolecular interactions, while the ethyl substituent contributes to lipophilicity and steric effects.

Propiedades

Fórmula molecular |

C4H8N2OS |

|---|---|

Peso molecular |

132.19 g/mol |

Nombre IUPAC |

2-amino-N-ethyl-2-sulfanylideneacetamide |

InChI |

InChI=1S/C4H8N2OS/c1-2-6-4(7)3(5)8/h2H2,1H3,(H2,5,8)(H,6,7) |

Clave InChI |

RLYBUVDWOWNEFH-UHFFFAOYSA-N |

SMILES canónico |

CCNC(=O)C(=S)N |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 2-Amino-N-ethyl-2-thioxoacetamide involves several steps. One common synthetic route includes the reaction of ethylamine with carbon disulfide to form ethyl dithiocarbamate, which is then treated with chloroacetic acid to yield the desired product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial equipment to ensure consistent quality and yield.

Análisis De Reacciones Químicas

2-Amino-N-ethyl-2-thioxoacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thioxo group to a thiol group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

2-Amino-N-ethyl-2-thioxoacetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

Industry: It may be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-Amino-N-ethyl-2-thioxoacetamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit histone deacetylase (HDAC) activity, which plays a role in regulating gene expression . This inhibition can lead to changes in the expression of genes involved in cell growth and apoptosis, making it a potential candidate for cancer therapy. Additionally, the compound may interact with other molecular pathways, contributing to its overall biological effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological and physicochemical properties of 2-thioxoacetamides are highly dependent on substituents. Below is a comparative analysis of 2-amino-N-ethyl-2-thioxoacetamide and related compounds:

Table 1: Structural and Physical Properties of Selected 2-Thioxoacetamides

Key Observations :

- Substituent Impact : The ethyl group in the target compound likely enhances lipophilicity compared to aryl-substituted analogs (e.g., Compounds 9–10), which exhibit higher melting points due to aromatic stacking .

- Bioactivity : Indole and chlorobenzylidene substituents (Compounds 9–10) are associated with antimicrobial activity, while thiazole derivatives (e.g., N-(4-Phenyl-2-thiazolyl)acetamide) show anticonvulsant properties .

- Synthetic Complexity : Aryl-substituted analogs require multi-step syntheses involving condensation reactions, whereas simpler analogs like thioacetamide (CH₃CSNH₂) are commercially available .

Crystallographic and Hydrogen-Bonding Patterns

Crystal structures of related compounds reveal how substituents influence molecular packing:

- 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide (): Exhibits intramolecular N–H⋯O hydrogen bonds forming S(6) ring motifs and intermolecular C–H⋯O interactions, stabilizing the crystal lattice .

- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Features R²²(8) hydrogen-bonded chains along the [100] axis, driven by N–H⋯N interactions .

Actividad Biológica

2-Amino-N-ethyl-2-thioxoacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thioxoacetamide functional group, which is known to influence its biological interactions. The molecular formula is , and it features both amino and thioamide functionalities that are critical for its bioactivity.

The biological activity of this compound is primarily attributed to its ability to inhibit various enzymatic pathways. This compound has shown promise as an inhibitor of key enzymes involved in metabolic processes, which can lead to therapeutic effects in different disease models.

Enzymatic Inhibition

Research indicates that this compound may interact with specific enzymes, potentially affecting pathways such as:

- Protein Kinases : Inhibition may lead to altered cellular signaling.

- Enzymes in Metabolic Pathways : Potentially affecting energy metabolism and biosynthesis.

Anti-inflammatory Effects

The thiazole moiety has been associated with anti-inflammatory properties. Compounds similar to this compound have been tested for their ability to inhibit inflammatory mediators.

Case Studies

- Inhibition of Tau Protein Aggregation : A study investigated the binding affinity of thiazole derivatives to Tau protein, which is implicated in neurodegenerative diseases. Compounds showed a strong ability to inhibit Tau fibrillation, suggesting potential applications in treating conditions like Alzheimer's disease .

- Antimicrobial Activity Assessment : In a comparative study, various derivatives including those with thiazole structures were evaluated for their antimicrobial efficacy against multiple pathogens. Results indicated that certain modifications could enhance activity against resistant strains .

Research Findings

Recent investigations have focused on structure-activity relationships (SAR) to optimize the biological efficacy of thiazole derivatives. The incorporation of various substituents has been shown to significantly influence the biological activity profile:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.